tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (TBPHPC) is an organic compound that is used in various scientific and medical applications. TBPHPC is a chiral compound, meaning it has two non-superposable mirror images, and is commonly used as a chiral building block in organic synthesis. TBPHPC is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.
Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, including compounds related to tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, are highlighted for their roles in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide, a compound with structural similarities, underlines its significance in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds form the structural motifs of many natural products and therapeutically relevant compounds, showcasing the critical role of tert-butyl derivatives in medicinal chemistry and drug development (Philip et al., 2020).
Biodegradation Studies
Research on the biodegradation and environmental fate of compounds structurally related to tert-butyl derivatives, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial degradation pathways of tert-butyl-based compounds. These studies reveal the aerobic degradation of ETBE by microorganisms using it as a carbon and energy source, with the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Understanding these pathways is crucial for developing bioremediation strategies for tert-butyl-containing pollutants in soil and groundwater (Thornton et al., 2020).
Development of Biologically Active Compounds
The versatility of the pyrrolidine ring, a core component of tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, is underscored in drug discovery. Pyrrolidine and its derivatives serve as key scaffolds in the synthesis of bioactive molecules targeting various diseases. This review details the significance of the pyrrolidine ring in enhancing the stereochemistry and three-dimensional structure of pharmaceutical compounds, facilitating the exploration of pharmacophore space and contributing to the design of novel therapeutic agents (Li Petri et al., 2021).
properties
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJQOGXKFLZIK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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